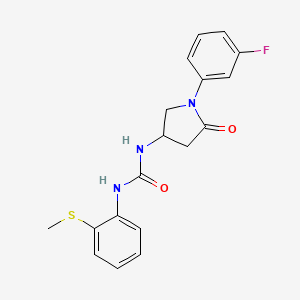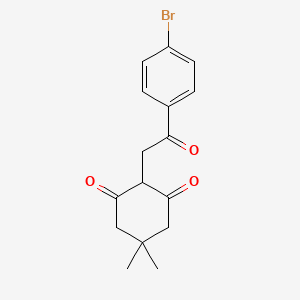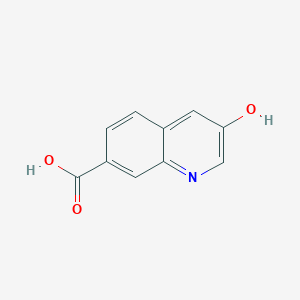
3-羟基喹啉-7-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxyquinoline-7-carboxylic acid: is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the third position and a carboxylic acid group at the seventh position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
科学研究应用
Chemistry: 3-Hydroxyquinoline-7-carboxylic acid is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising activity against various bacterial and fungal strains, as well as certain cancer cell lines .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer progression makes it a candidate for drug development .
Industry: In the industrial sector, 3-Hydroxyquinoline-7-carboxylic acid is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .
作用机制
Target of Action
3-Hydroxyquinoline-7-carboxylic acid, a derivative of quinoline, has been found to interact with several biological targets. The primary targets include 2-Oxoglutarate (2OG) and iron-dependent oxygenases , which are considered promising therapeutic targets for various human diseases . These enzymes play a crucial role in numerous biological processes, including nucleic acid demethylation and γ-butyrobetaine hydroxylation .
Mode of Action
The compound interacts with its targets by acting as an inhibitor. For instance, it has been reported as the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies . It inhibits 2OG-dependent histone lysine demethylases (KDM), which are involved in epigenetic processes . Furthermore, it also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The action of 3-Hydroxyquinoline-7-carboxylic acid affects several biochemical pathways. By inhibiting 2OG-dependent enzymes, it impacts the pathways related to nucleic acid demethylation and γ-butyrobetaine hydroxylation . These pathways are crucial for various biological processes, including gene expression and lipid metabolism.
Pharmacokinetics
It’s worth noting that similar compounds, such as 5-carboxy-8-hydroxyquinoline (iox1), have been reported to suffer from low cell permeability , which could impact the bioavailability of 3-Hydroxyquinoline-7-carboxylic acid.
Result of Action
The inhibition of 2OG-dependent enzymes by 3-Hydroxyquinoline-7-carboxylic acid can lead to significant molecular and cellular effects. For instance, by inhibiting histone lysine demethylases, it can affect gene expression and potentially influence cell differentiation and development . Similarly, by inhibiting FTO, it may impact metabolic processes .
生化分析
Biochemical Properties
3-Hydroxyquinoline-7-carboxylic acid is known to interact with a diverse range of biomolecules, including enzymes and proteins . It is a chemical reagent used in the preparation of cyclic peptides with antitumor functionality
Cellular Effects
The cellular effects of 3-Hydroxyquinoline-7-carboxylic acid are largely dependent on its interactions with various biomolecules. For instance, it has been reported that 8-Hydroxyquinoline derivatives, which are structurally similar to 3-Hydroxyquinoline-7-carboxylic acid, exhibit pronounced chelating, antioxidant, and neuroprotective effects . They have been shown to protect SHSY-5Y human neuroblastoma cells against H2O2- and 6-OHDA-induced damage .
Molecular Mechanism
The molecular mechanism of action of 3-Hydroxyquinoline-7-carboxylic acid is complex and multifaceted. It is believed to exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these mechanisms are still being elucidated.
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds, such as 8-Hydroxyquinoline derivatives, can change over time . These changes may include variations in the compound’s stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
3-Hydroxyquinoline-7-carboxylic acid is likely involved in various metabolic pathways due to its interactions with different enzymes and cofactors
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyquinoline-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters, can be employed to synthesize quinoline derivatives . Additionally, transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been utilized to introduce functional groups at specific positions on the quinoline ring .
Industrial Production Methods: Industrial production of 3-Hydroxyquinoline-7-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: 3-Hydroxyquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-7-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinoline-7-carboxylic acid.
Reduction: 3-Hydroxyquinoline-7-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
相似化合物的比较
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential, including antimicrobial and anticancer activities.
Quinoline-2-carboxylic acid: Another quinoline derivative with diverse biological activities.
Quinoline-4-carboxylic acid: Used in the synthesis of various bioactive compounds.
Uniqueness: 3-Hydroxyquinoline-7-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups allow for versatile chemical modifications, making it a valuable intermediate in the synthesis of novel compounds .
属性
IUPAC Name |
3-hydroxyquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-3-6-1-2-7(10(13)14)4-9(6)11-5-8/h1-5,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZKEPMGJUSGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-fluoro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2459687.png)
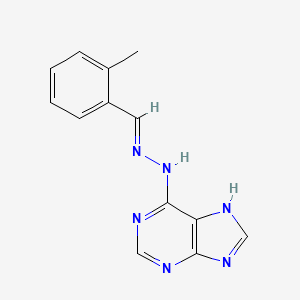
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide](/img/structure/B2459689.png)
![methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate](/img/structure/B2459691.png)



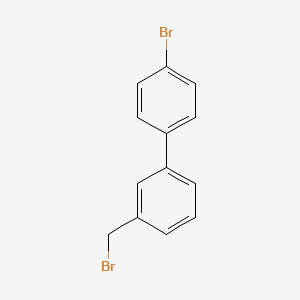
![5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2459696.png)


